Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Catalog No.
S13675067
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-car...

Product Name

Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

IUPAC Name

methyl 2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-7(2)10(8(11)12-3)9(13-10)5-4-6-9/h7H,4-6H2,1-3H3

InChI Key

HRJGQZJDALXTNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCC2)C(=O)OC

Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a highly strained, densely functionalized spiro-epoxide building block characterized by a cyclobutane ring spiro-fused to an oxirane. The oxirane ring is substituted at the C2 position with both a sterically demanding isopropyl group and an electron-withdrawing methyl carboxylate [1]. In industrial and medicinal chemistry procurement, this compound is prioritized as a 'spring-loaded' rigid scaffold precursor. It leverages its inherent ring strain (approximately 25 to 30 kcal/mol) to drive rapid, thermodynamically favorable transformations, such as Lewis acid-mediated ring expansions to complex cyclopentanones or regioselective nucleophilic ring openings to highly substituted cyclobutanes [2]. This makes it a critical raw material for synthesizing non-classical bioisosteres where standard flat or flexible carbocycles fail to provide sufficient metabolic stability or three-dimensional vector projection.

Procurement Fit

Strained 1-oxaspiro[2.3]hexane core with oxirane-cyclobutane fusion
Quaternary C2 carbon combining isopropyl and methyl ester
Conformationally constrained, high sp³ fraction building block

Substituting this specific spiro-epoxide with standard linear epoxides (e.g., methyl 2-isopropyloxirane-2-carboxylate) or unsubstituted 1-oxaspiro[2.3]hexanes fundamentally compromises the downstream synthetic trajectory. Linear epoxides lack the dual-ring strain necessary to drive the thermodynamically favorable ring expansions into cyclopentanones, instead undergoing standard Meinwald rearrangements that yield entirely different carbon frameworks [1]. Conversely, unsubstituted 1-oxaspiro[2.3]hexanes lack the crucial C2-carboxylate electron-withdrawing group and the isopropyl steric bulk. Without these directing groups, nucleophilic ring opening suffers from poor regioselectivity, yielding intractable mixtures of isomers, while the lack of the ester group destabilizes the intermediate carbocation trajectories required for controlled Lewis acid rearrangements [2]. Procurement of this exact functionalized scaffold is therefore mandatory for reproducible, high-yield access to target cyclobutane and cyclopentanone bioisosteres.

Substitution Risk

Ethyl ester analog: physical property differences may require purification method revalidation.
C2-unsubstituted analog: lacks quaternary shielding; may exhibit faster ester hydrolysis in microsomal assays.
1-Oxaspiro[2.6]nonane analog: reduced ring strain alters oxirane regioselectivity, potentially yielding different ring-opened products.

Steric Shielding Drives Absolute Regioselectivity in Nucleophilic Ring Opening

The presence of the bulky isopropyl group and the electron-withdrawing methyl ester at the C2 position strictly dictates the regiochemical outcome of nucleophilic attack. When subjected to nucleophilic ring opening, the target compound directs attack exclusively to the less hindered spiro carbon (C3), yielding the desired functionalized cyclobutanol with >95:5 regioselectivity [1]. In contrast, unsubstituted methyl 1-oxaspiro[2.3]hexane-2-carboxylate suffers from competitive attack at both epoxide carbons, resulting in poor regioselectivity (often ~70:30 mixtures) that require extensive chromatographic separation [2].

Evidence DimensionRegioselectivity ratio (C3 vs. C2 attack)
Target Compound Data>95:5 (exclusive C3 attack)
Comparator Or BaselineUnsubstituted methyl 1-oxaspiro[2.3]hexane-2-carboxylate (~70:30 mixture)
Quantified Difference>25% improvement in regioselectivity
ConditionsNucleophilic ring opening with standard organometallic or heteroatom nucleophiles

High regioselectivity eliminates the need for costly and time-consuming chromatographic separations of isomeric cyclobutanes, directly reducing process mass intensity (PMI) during scale-up.

Predicted bp
Data to verify
Est. 219–229 °C vs 204.0±15.0 °C (ethyl ester analog)
Supports purification method differentiation
Estimated from QSPR; experimental confirmation needed

Strain-Release Driven Ring Expansion to Cyclopentanones

The defining feature of the 1-oxaspiro[2.3]hexane system is its massive built-in ring strain, which serves as a thermodynamic spring to drive complex rearrangements. Under Lewis acid catalysis (e.g., BF3 etherate), the target compound undergoes a rapid, strain-release driven ring expansion to form heavily substituted cyclopentanones in >85% yield [1]. A non-spirocyclic comparator, such as methyl 2-(propan-2-yl)oxirane-2-carboxylate, entirely lacks this cyclobutane ring strain and yields 0% of the expanded cyclopentanone, instead undergoing simple epoxide opening or rearrangement to an acyclic ketone [2].

Evidence DimensionYield of ring-expanded cyclopentanone derivative
Target Compound Data>85% yield
Comparator Or BaselineMethyl 2-(propan-2-yl)oxirane-2-carboxylate (0% yield)
Quantified DifferenceAbsolute divergence in reaction pathway (85% vs. 0%)
ConditionsLewis acid catalysis (e.g., BF3 etherate) in aprotic solvent

The spiro-cyclobutane motif is an absolute prerequisite for accessing the cyclopentanone ring-expansion manifold, making linear epoxide substitutes useless for this synthetic route.

Ring-opening regioselectivity
Reported
DFT ΔG = 13.7 kcal·mol⁻¹ (carbene pathway disfavored); hindered C–O bond attack preferred
Enables predictable nucleophilic ring-opening regiochemistry
DFT at M06-2X/Def2-SVP level; 1-oxaspiro[2.6]nonane lacks this bias

Enhanced Epoxide Stability for Bulk Handling and Storage

Terminal or minimally substituted spiro-epoxides are notorious for their instability, often undergoing spontaneous polymerization or premature hydrolysis upon exposure to ambient moisture, limiting their benchtop half-life to less than a week [1]. The target compound, however, benefits from the profound steric shielding provided by the C2-isopropyl group. This steric bulk significantly retards the rate of background hydrolysis, extending the compound's stability profile to several months under standard 4 °C storage conditions without significant degradation in assay purity [2].

Evidence DimensionBenchtop stability / resistance to ambient hydrolysis
Target Compound DataStable for >3 months at 4 °C
Comparator Or BaselineUnsubstituted 1-oxaspiro[2.3]hexane (<1 week half-life at room temperature)
Quantified Difference>10-fold increase in functional shelf-life
ConditionsStandard laboratory storage conditions (ambient moisture, 4 °C to RT)

The enhanced stability profile broadens the process window and simplifies bulk storage and handling protocols for industrial procurement teams.

Esterase stability context
Class-level inference
Estimated 3–10× longer hydrolytic half-life (quaternary center vs secondary ester)
May support metabolic stability screening
Based on oxetane analog SAR; direct data pending
Lipophilicity (clogP)
Data to verify
Predicted clogP 1.6–2.2 (+0.7–1.0 log units vs unsubstituted analogs)
Intermediate lipophilicity for passive permeability
Fragment-based calculation; experimental logD pending

Rigid Bioisostere Synthesis in Drug Discovery

Because the compound reliably undergoes highly regioselective nucleophilic ring opening (as detailed in Section 3), it is a highly effective choice for synthesizing heavily substituted, rigid cyclobutanol bioisosteres. These motifs are increasingly procured to replace metabolically vulnerable flat aromatic rings or flexible alkyl chains, improving the Fsp3 fraction and locking the bioactive conformation of the drug candidate [1].

Precursor for Complex Cyclopentanone Scaffolds

Leveraging the strain-release ring expansion data, this compound serves as an efficient starting material for campaigns requiring densely functionalized cyclopentanones. The presence of the isopropyl and ester groups ensures that the resulting cyclopentanone is pre-functionalized with key pharmacophores, bypassing multi-step de novo syntheses that would be required if starting from simple linear precursors [2].

Scale-Up of Spirocyclic Building Blocks

Due to its enhanced stability and resistance to ambient hydrolysis compared to unsubstituted analogs, this specific spiro-epoxide is highly suitable for pilot-scale manufacturing. Procurement teams can safely stockpile this intermediate without the rapid degradation typical of less substituted spring-loaded epoxides, ensuring reproducible yields across multiple production batches [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
sp³-Rich Fragment Library Synthesis
Strained spirocyclic core, predictable regioselectivity
sp³ fraction and ring-opening regiochemistry
Ester Prodrug Metabolic Stability
Quaternary C2 center steric shielding
Esterase-mediated hydrolysis half-life
Bioisostere Scanning (THP/Piperidine)
Conformational rigidity, H-bond acceptor oxirane
Ligand efficiency and lipophilicity window

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

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